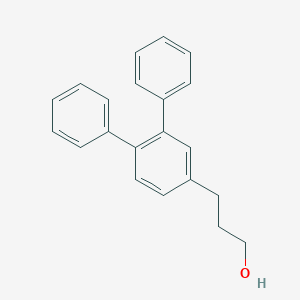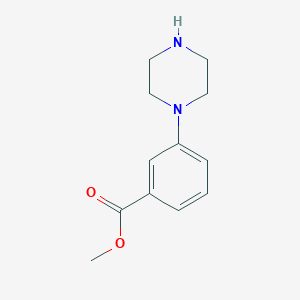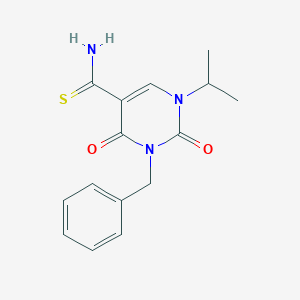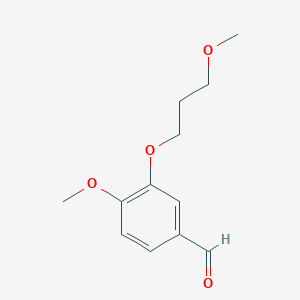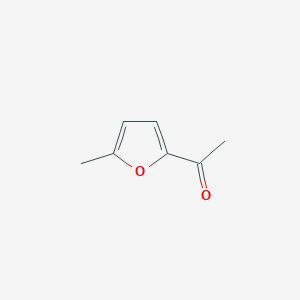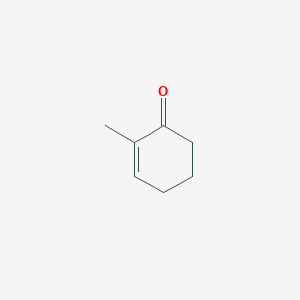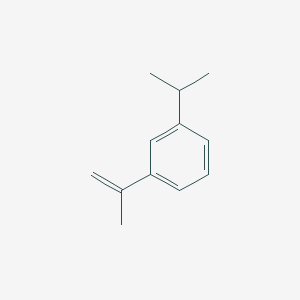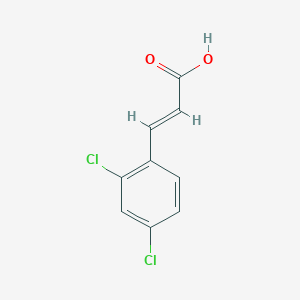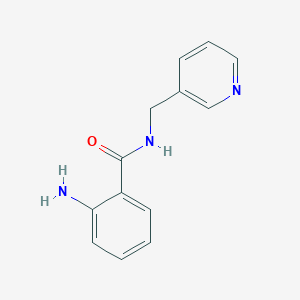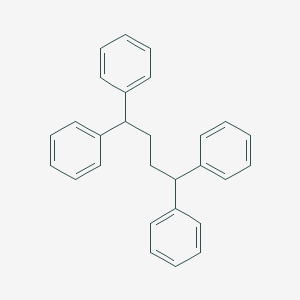
1,1,4,4-Tetraphenylbutane
Descripción general
Descripción
1,1,4,4-Tetraphenylbutane is an organic chemical compound . It is also known as 1,4,4-triphenylbutylbenzene . It is used as a wavelength shifter and as an electroluminescent dye, which glows blue .
Synthesis Analysis
The synthesis of 1,1,4,4-Tetraphenylbutane derivatives has been reported in several studies . For instance, a practical synthesis of a new C -symmetric vicinal diol, (2)-1,4-dimethoxy-1,1,4,4-tetraphenyl-2,3-butanediol, from dimethyl L-tartrate involving five steps in overall yield of 38% is described .
Molecular Structure Analysis
The molecular structure of 1,1,4,4-Tetraphenylbutane has been analyzed in several studies . For example, 1,2,3,4-Tetraphenylbutane-1,4-dione crystallizes as a benzene solvate in a 1:1 ratio, C28H22O2.C6H6. Both molecules reside on crystallographic inversion centers .
Chemical Reactions Analysis
The anionic polymerization of butadiene initiated with 1,4-dilithio1,1,4,4-tetraphenylbutane (LiTPB) in diethyl ether (DEE) gives polybutadiene (PBD) with high 1,2 content (>70%), narrow polydispersities (1.04 < M w /M n < 1.20), and predicted molecular weights .
Aplicaciones Científicas De Investigación
Asymmetric Synthesis of Organoboronates : It serves as a valuable reagent in the asymmetric synthesis of organoboronates. Particularly, tartrate-derived 1,1,4,4-tetraphenylbutane diols have been utilized extensively for the protection of boronic acids, facilitating the production of diastereo- and enantiomerically pure organoboron reagents and intermediates in asymmetric synthesis (Berg, Eichenauer, & Pietruszka, 2012).
Host Compound for Selective Inclusion : It acts as an efficient and selective host compound, known for forming inclusion complexes with various compounds. The structure of 1,1,4,4-tetraphenylbutane-1,2,3,4-tetrol (TETROL) plays a crucial role in these interactions. Its ability to form stable structures through hydrogen bonding interactions makes it useful in selective inclusion applications (Barton, Caira, Hosten, & Mccleland, 2013).
Electrochemistry Applications : It is used in electrochemical studies, particularly in the electrochemical reduction of its derivatives. These studies provide insights into the electrochemical behavior and potential applications of 1,1,4,4-tetraphenylbutane in various electrochemical processes (Chen, Anderson, & Peters, 1986).
Chiral Inducer Synthesis : The compound serves as a high-yielding approach to chiral inducers, essential in asymmetric organic synthesis. Simplified and efficient methods have been developed to synthesize chiral inducers based on 1,1,4,4-tetraphenylbutane diols (Hu, Shan, & Song, 2014).
Clathrate Formation : It plays a significant role in the formation of clathrates, particularly in the selective inclusion of specific compounds in their energetically unfavorable conformations. This unique ability is crucial for understanding and utilizing molecular recognition and inclusion phenomena (Barton et al., 2014).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1,4,4-triphenylbutylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27-28H,21-22H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRPAXUFKAJVQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20163949 | |
| Record name | Benzene, 1,1',1'',1'''-(1,4-butanediylidene)tetrakis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20163949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,4,4-Tetraphenylbutane | |
CAS RN |
1483-64-3 | |
| Record name | Benzene, 1,1',1'',1'''-(1,4-butanediylidene)tetrakis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001483643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,1',1'',1'''-(1,4-butanediylidene)tetrakis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20163949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



